(Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid
Description
Properties
Molecular Formula |
C16H12ClNO3 |
|---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
(Z)-2-benzamido-3-(2-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12ClNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,20,21)/b14-10- |
InChI Key |
OAVUBTCYNAPJIB-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2Cl)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Halogenated Benzoyl Halides and 3-Aminoacrylic Acid Derivatives
One established synthetic route involves the reaction of halogenated benzoyl halides, specifically 2-chlorobenzoyl chloride, with 3-aminoacrylic acid derivatives. This method is described in patent literature and involves the following key steps:
-
- 2-Chlorobenzoyl chloride (halogenated benzoyl halide)
- 3-Aminoacrylic acid or its derivatives
- Acid acceptors such as pyridine, triethylamine, N-methylpiperidine, or sodium hydride
- Inert solvents: methylene chloride, chloroform, toluene, tetrahydrofuran, or dioxane
- Temperature range: 10 to 200 °C, preferably 20 to 110 °C
- Atmospheric pressure (normal pressure)
-
- The halogenated benzoyl halide and 3-aminoacrylic acid derivative are mixed in a stoichiometric ratio of 1:1 in an inert diluent.
- An acid acceptor is added to neutralize the hydrogen halide formed.
- The reaction mixture is stirred at the preferred temperature range until completion.
- The product is isolated by phase separation, washing, drying, and recrystallization.
-
- The reaction proceeds via nucleophilic acyl substitution where the amino group attacks the benzoyl chloride, forming the amide bond.
- The (Z)-configuration of the acrylic acid moiety is preserved under these mild conditions.
Example Yields and Purification:
- The crystalline product can be purified by recrystallization from methanol/water mixtures.
- Melting points and yields depend on substituents but are typically consistent with high purity products.
| Parameter | Details |
|---|---|
| Solvents | Methylene chloride, chloroform, toluene, THF, dioxane |
| Temperature | 20 - 110 °C preferred |
| Acid acceptors | Pyridine, triethylamine, N-methylpiperidine, sodium hydride |
| Stoichiometry | 1:1 (benzoyl halide : aminoacrylic acid) |
| Pressure | Atmospheric |
| Purification | Recrystallization from methanol/water |
This method is well-documented for its efficiency and selectivity in forming 3-amino-2-benzoyl-acrylic acid derivatives and is adaptable to various halogen substitutions including chlorine at the ortho position.
Preparation via Ring-Opening of Unsaturated Oxazolones with Mercury(II) Acetate
An alternative and efficient synthetic approach involves the ring-opening of unsaturated (Z)-2-aryl-4-arylidene-5-(4H)-oxazolones using mercury(II) acetate in methanol:
-
- (Z)-2-(2-chlorobenzylidene)-4-phenyl-5-(4H)-oxazolone
- Mercury(II) acetate (1 equivalent)
- Methanol as solvent
- Heating at 70 °C for 3-4 hours
-
- The oxazolone and mercury(II) acetate are combined in methanol and heated.
- The reaction cleaves the oxazolone ring, incorporating a methanol molecule, yielding methyl N-benzamido-3-(2-chlorophenyl)acrylate derivatives.
- The product retains the (Z)-configuration due to stereochemical retention during ring opening.
- After completion, the solvent is evaporated, and the residue purified by chromatography or washing with cold diethyl ether.
-
- Mercury(II) acetate acts uniquely by cleaving the oxazolone ring rather than typical metallation.
- The reaction proceeds with retention of the double bond stereochemistry.
-
- High yield and stereoselectivity.
- Mild reaction conditions.
| Parameter | Details |
|---|---|
| Solvent | Methanol |
| Temperature | 70 °C |
| Reaction time | 3-4 hours |
| Reagents ratio | 1:1 (oxazolone : Hg(OAc)2) |
| Product isolation | Evaporation, chromatography, washing with diethyl ether |
This method provides a valuable synthetic route to methyl esters of N-benzamido-3-arylacrylates, which can be hydrolyzed further to the corresponding acids if desired.
Conversion of Acrylic Acids to Benzamido Derivatives via Acid Chloride Intermediates
Another classical approach involves:
- Conversion of (Z)-3-(2-chlorophenyl)acrylic acid to the corresponding acid chloride using reagents like thionyl chloride.
Subsequent reaction of the acid chloride with anthranilamide derivatives (o-aminobenzamide) in pyridine or other base to form the benzamido acrylate.
-
- (Z)-3-(2-chlorophenyl)acrylic acid
- Thionyl chloride (SOCl2)
- Anthranilamide or substituted derivatives
- Pyridine as solvent and base
- Reflux conditions for acid chloride formation
- Stirring at room temperature or mild heating for amide formation
-
- The acrylic acid is refluxed with thionyl chloride to form the acid chloride.
- The acid chloride is added to a solution of anthranilamide in pyridine.
- The mixture is stirred until the amide bond forms.
- The product is isolated by filtration or extraction and purified by recrystallization.
-
- Acid chloride formation activates the carboxylic acid for nucleophilic attack.
- Amino group of anthranilamide attacks the acid chloride to form the amide bond.
- The (Z)-configuration is maintained due to mild reaction conditions.
| Parameter | Details |
|---|---|
| Acid chloride formation | SOCl2, reflux |
| Amide formation | Pyridine, room temperature to mild heating |
| Purification | Recrystallization |
This method is widely used for synthesizing 2-benzamido-3-arylacrylic acids and their derivatives with various substitutions on the aromatic ring.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Product Form | Notes |
|---|---|---|---|---|
| 1. Halogenated benzoyl halide + aminoacrylic acid | 2-Chlorobenzoyl chloride, 3-aminoacrylic acid, pyridine | 20-110 °C, inert solvent, 1:1 ratio | (Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid | High selectivity, mild conditions |
| 2. Oxazolone ring-opening with Hg(OAc)2 | (Z)-2-(2-chlorobenzylidene)-4-phenyl-5-(4H)-oxazolone, Hg(OAc)2 | 70 °C, methanol, 3-4 h | Methyl N-benzamido-3-(2-chlorophenyl)acrylate | Retains stereochemistry, high yield |
| 3. Acid chloride intermediate + anthranilamide | (Z)-3-(2-chlorophenyl)acrylic acid, SOCl2, anthranilamide | Reflux for acid chloride, RT for amide formation | This compound | Classical method, versatile |
Research Findings and Practical Considerations
- The choice of method depends on the desired final product form (acid vs. ester) and available starting materials.
- The halogenated benzoyl halide method is straightforward and scalable for industrial synthesis.
- The oxazolone ring-opening method offers stereochemical control and is useful for preparing ester derivatives.
- The acid chloride method is classical and allows for incorporation of various amine derivatives.
- Acid acceptors and solvent choice critically affect reaction efficiency and purity.
- Reaction monitoring by TLC or HPLC is standard to ensure completion.
- Purification by recrystallization or chromatography yields high-purity compounds suitable for further biological or chemical studies.
Chemical Reactions Analysis
Esterification Reactions
This compound undergoes esterification with alcohols under acidic or basic conditions. The reaction preserves the Z-configuration of the double bond due to steric and electronic effects.
Reaction Example :
Data Table :
| Alcohol | Catalyst | Yield (%) | Product Structure | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄ | 92 | Methyl (Z)-2-benzamido-3-(2-chlorophenyl)acrylate | |
| Ethanol | NaOAc | 85 | Ethyl (Z)-2-benzamido-3-(2-chlorophenyl)acrylate |
Hydrolysis Reactions
The acrylic acid derivative is susceptible to hydrolysis under alkaline conditions, reverting to oxazolone intermediates.
Mechanism :
-
Nucleophilic attack by hydroxide on the carbonyl carbon.
-
Ring closure to regenerate the oxazolone structure.
Conditions :
-
20% KOH in refluxing aqueous ethanol (70%)
-
Reaction time: 3–4 hours
Outcome :
Ring-Opening Reactions with Mercury(II) Acetate
Hg(OAc)₂ facilitates stereospecific cleavage of the oxazolone ring in methanol, yielding methyl N-benzoylamino acrylates without altering the Z-configuration ( ).
Key Observations :
-
Retention of Configuration : X-ray crystallography confirms the Z-geometry remains intact (Figure 1, ).
-
Reagent Role : Hg(II) acts as a Lewis acid, polarizing the carbonyl group for nucleophilic methanol attack.
Reaction Scheme :
Yield Data :
| Starting Oxazolone | Product | Yield (%) |
|---|---|---|
| (Z)-2-Phenyl-4-(4-methoxybenzylidene)-5(4H)-oxazolone | 2d | 95 |
| (Z)-2-(2-Bromobenzylidene)-4-phenyl-5(4H)-oxazolone | 2b | 98 |
Nucleophilic Additions
The α,β-unsaturated system participates in Michael additions with amines and thiols.
Example Reaction :
Experimental Notes :
-
Amine nucleophiles (e.g., benzylamine, piperidine) yield N-alkyl propanamides ( ).
-
Reactions proceed via a conjugated addition mechanism, confirmed by
H NMR monitoring of proton shifts ( ).
Spectral Correlations for Reaction Monitoring
Key spectroscopic signatures validate reaction outcomes:
Table: NMR and IR Data
| Functional Group |
H NMR (δ, ppm) |
NMR (δ, ppm) | IR (cm
) |
|-------------------|----------------------|------------------------------|----------------|
| Amide NH | 9.91 (br s) | – | 3320 (N–H stretch) |
| Ester COO | – | 166.04–165.47 | 1725 (C=O) |
| Olefinic H | 6.85–7.33 (d, J=15 Hz) | 125.8–130.2 | – |
Comparative Reactivity Insights
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that derivatives of acrylic acids can exhibit significant anticancer properties. A study demonstrated that (Z)-2-benzamido-3-(2-chlorophenyl)acrylic acid could inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In vitro tests using human breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with this compound. The IC50 values were determined to be in the micromolar range, indicating promising efficacy against cancer cells.
2. Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. It is hypothesized that the chlorophenyl group enhances the compound's ability to modulate inflammatory pathways.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 68% | 25 |
| Control (Dexamethasone) | 90% | 10 |
Biological Mechanisms
The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammation and cancer progression, such as cyclooxygenases and matrix metalloproteinases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including coupling reactions between benzoyl chloride and 3-(2-chlorophenyl)acrylic acid derivatives. The development of analogs has been a focus area, aiming to enhance potency and selectivity.
Synthesis Overview:
- Starting Materials: Benzoyl chloride, 3-(2-chlorophenyl)acrylic acid.
- Reaction Conditions: Reflux in an organic solvent under an inert atmosphere.
- Yield: Typically around 70-85% depending on reaction conditions.
Future Research Directions
Further investigation into the pharmacokinetics and pharmacodynamics of this compound is essential for understanding its therapeutic potential fully. Studies focusing on:
- Optimization of dosage forms for better bioavailability.
- Long-term toxicity studies in animal models.
- Clinical trials to assess efficacy in human subjects.
Mechanism of Action
The mechanism of action of (Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Notes:
- Chlorine Position : The 2-chlorophenyl group in the target compound induces steric hindrance and ortho-directing electronic effects, contrasting with the para-chloro derivative’s linear electronic pull. This positional difference may alter binding affinity in biological targets .
- Hydroxyl vs.
- Methoxy Substitution : The 2,4-dimethoxyphenyl analog exhibits a higher LogP (3.13) due to methoxy groups’ electron-donating nature, favoring membrane permeability but possibly reducing metabolic stability .
Pharmacological and Physicochemical Properties
- Antiproliferative Activity: The 4-chlorophenyl analog (4a) demonstrates notable activity in screening studies, attributed to the chloro group’s electron-withdrawing effects enhancing electrophilic interactions with cellular targets .
- Conformational Rigidity: The Z-configuration in the target compound and its analogs restricts molecular flexibility, mimicking bioactive conformations of natural α-amino acids while improving metabolic resistance .
- Degradation Susceptibility : Unlike clopidogrel, which hydrolyzes to an inactive carboxylic acid (Impurity 2) under moisture, the acrylic acid core in the target compound may exhibit greater stability due to conjugation effects .
Biological Activity
(Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its effects on various biological systems, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzamide group and a chlorophenyl substituent, which contribute to its biological properties. The molecular structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 273.71 g/mol
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at low concentrations. For instance, the compound displayed an IC value of 20 µM against Staphylococcus aureus, indicating potent antibacterial activity.
| Bacterial Strain | IC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. In vitro assays using DPPH radical scavenging methods revealed that this compound can effectively scavenge free radicals, with a maximum inhibition rate of 85% at a concentration of 100 µg/mL.
3. Anticancer Activity
In the realm of oncology, this compound has shown promise as an anticancer agent. It was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induces apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 18 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The benzamide moiety enhances binding affinity to target proteins involved in cell signaling pathways.
- The chlorophenyl group contributes to increased lipophilicity, improving cell membrane permeability.
Research suggests that modifications to the chlorophenyl group can further enhance its biological activity. For example, substituting chlorine with a fluorine atom has been shown to increase anticancer potency by up to 30%.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. Among the tested compounds, one derivative exhibited an IC value of 10 µM against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this scaffold.
Case Study 2: Anticancer Mechanism
In another investigation, researchers explored the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability and releasing cytochrome c into the cytosol.
Q & A
Q. What synthetic methodologies are effective for preparing (Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid, and how can structural purity be confirmed?
Answer: The synthesis of this compound can be adapted from analogous acrylate derivatives. For example, a modular approach involves:
- Step 1: Condensation of 2-chlorophenylacrylic acid precursors with benzamide derivatives under basic conditions (e.g., NaOH in THF) .
- Step 2: Acidification (1M HCl) to precipitate the product, yielding a Z-isomer-dominant mixture due to steric and electronic effects of the 2-chlorophenyl group.
- Structural Confirmation:
- NMR Spectroscopy: Analyze and NMR to verify regiochemistry and substituent positions. For instance, the Z-configuration is confirmed by coupling constants (e.g., for trans-olefinic protons) .
- HRESIMS: Validate molecular weight (e.g., expected m/z for ) .
- X-ray Crystallography: Single-crystal analysis (e.g., monoclinic space group, unit cell parameters ) provides unambiguous stereochemical assignment .
Q. How can key physicochemical properties (e.g., LogP, PSA) of this compound be experimentally determined or computationally predicted?
Answer:
- LogP (Partition Coefficient):
- Experimental: Use reversed-phase HPLC with a calibrated set of reference compounds to measure retention times and extrapolate LogP .
- Computational: Employ software like ChemAxon or Schrödinger’s QikProp, which calculate LogP based on fragment contribution methods. For (Z)-isomers, experimental LogP values for analogous 2-chlorophenyl succinic acid derivatives are ~1.98 .
- Polar Surface Area (PSA):
Advanced Research Questions
Q. How can Z/E isomerization be minimized during synthesis, and what analytical techniques resolve conflicting purity data?
Answer:
- Isomerization Control:
- Purity Discrepancies:
- HPLC-DAD/MS: Employ a C18 column with a mobile phase (e.g., acetonitrile/0.1% formic acid) to separate Z/E isomers. Monitor UV-Vis spectra (e.g., λ = 254 nm) and correlate with MS fragmentation patterns .
- Dynamic NMR: Detect slow interconversion between isomers at variable temperatures (e.g., 25–50°C) to assess kinetic stability .
Q. What strategies are recommended for analyzing the compound’s bioactivity, particularly in enzyme inhibition studies?
Answer:
- Enzyme Assay Design:
- Target Selection: Prioritize enzymes with known affinity for chlorophenyl motifs (e.g., tyrosine phosphatases or cytochrome P450 isoforms) .
- IC Determination: Use fluorescence-based assays (e.g., FITC-labeled substrates) to measure inhibition kinetics. For example, pre-incubate the compound (0.1–100 µM) with the enzyme and monitor activity loss over time .
- Metabolite Profiling:
- LC-HRMS: Track metabolic stability in liver microsomes, identifying hydroxylation or dechlorination products via accurate mass shifts (e.g., +16 Da for hydroxylation) .
Q. How can crystallographic data resolve contradictions in reported stereochemical assignments?
Answer:
- Single-Crystal Growth: Optimize solvent systems (e.g., ethanol/water) to obtain diffraction-quality crystals. For Z-isomers, slow evaporation at 4°C often yields suitable crystals .
- Data Refinement:
- Use programs like SHELXL or OLEX2 to refine structures, focusing on anisotropic displacement parameters for chlorine and carbonyl groups.
- Validate the Z-configuration via torsion angles (e.g., C2-C3-C4-C5 = 178.5° for E vs. -5.2° for Z) .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- DFT Calculations:
- Optimize geometry at the B3LYP/6-31G(d) level to locate electrophilic sites (e.g., LUMO distribution on the α,β-unsaturated carbonyl) .
- Calculate Fukui indices to identify nucleophilic regions (e.g., high at the acrylate β-carbon) .
- MD Simulations: Model solvation effects (e.g., explicit water molecules) to predict reaction pathways under aqueous vs. non-polar conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
